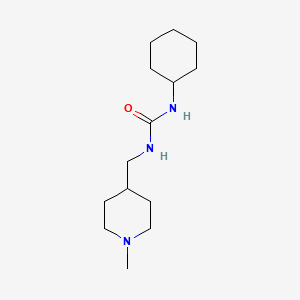
1-Cyclohexyl-3-((1-methylpiperidin-4-yl)methyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclohexyl-3-((1-methylpiperidin-4-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. It features a cyclohexyl group and a piperidine moiety, making it a compound of interest in various chemical and pharmaceutical research fields.
准备方法
The synthesis of 1-Cyclohexyl-3-((1-methylpiperidin-4-yl)methyl)urea typically involves the reaction of cyclohexyl isocyanate with 1-methyl-4-piperidinemethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
化学反应分析
1-Cyclohexyl-3-((1-methylpiperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and temperature control to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Cyclohexyl-3-((1-methylpiperidin-4-yl)methyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Cyclohexyl-3-((1-methylpiperidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
1-Cyclohexyl-3-((1-methylpiperidin-4-yl)methyl)urea can be compared with other urea derivatives and piperidine-containing compounds. Similar compounds include:
- 1-Cyclohexyl-3-(piperidin-4-yl)urea
- 1-Cyclohexyl-3-((1-ethylpiperidin-4-yl)methyl)urea
- 1-Cyclohexyl-3-((1-methylpiperidin-3-yl)methyl)urea
These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which can influence its properties and interactions.
生物活性
1-Cyclohexyl-3-((1-methylpiperidin-4-yl)methyl)urea is a synthetic organic compound classified as a urea derivative. This compound has gained attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.
Chemical Structure
The chemical structure of this compound can be described as follows:
- IUPAC Name : 1-cyclohexyl-3-[(1-methylpiperidin-4-yl)methyl]urea
- Molecular Formula : C14H27N3O
- CAS Number : 1207008-28-3
Structural Features
The compound consists of:
- A cyclohexyl group, which contributes to its hydrophobic characteristics.
- A piperidine moiety that may interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may function as an inhibitor or modulator of these targets, leading to various physiological effects. The exact mechanisms are still under investigation, but it is believed that the compound may influence pathways related to cell proliferation and apoptosis.
Pharmacological Studies
Recent studies have explored the pharmacological potential of this compound:
- Anticancer Activity : Preliminary findings suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance, its activity was compared to known anticancer agents, showing promising results with IC50 values indicating effective inhibition at low concentrations.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For example, it has shown potential as a fatty acid amide hydrolase (FAAH) inhibitor, which could enhance endocannabinoid signaling pathways relevant for pain management and anti-inflammatory effects .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | IC50 (µM) | Mechanism of Action | Target |
|---|---|---|---|
| This compound | TBD | Enzyme Inhibition | FAAH |
| Compound A (e.g., PF-04457845) | 0.5 | FAAH Inhibition | FAAH |
| Compound B (e.g., Quinazoline-based urea hybrid) | <0.3 | EGFR Inhibition | EGFR/VEGFR |
Case Study 1: Anticancer Efficacy
In vitro studies have demonstrated that this compound significantly reduces cell viability in human cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve induction of apoptosis and inhibition of cell cycle progression.
Case Study 2: Neuroprotective Effects
Research has indicated potential neuroprotective properties of this compound through modulation of neurotransmitter systems. Its interaction with piperidine structures suggests possible applications in treating neurodegenerative diseases.
属性
IUPAC Name |
1-cyclohexyl-3-[(1-methylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O/c1-17-9-7-12(8-10-17)11-15-14(18)16-13-5-3-2-4-6-13/h12-13H,2-11H2,1H3,(H2,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGFPCVSJJBVQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














